Dioctyl phenyl phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

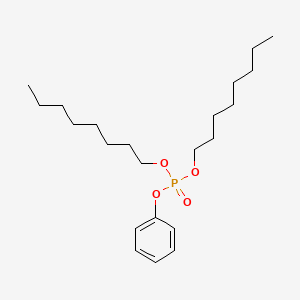

Dioctyl phenyl phosphate is a useful research compound. Its molecular formula is C22H39O4P and its molecular weight is 398.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Dioctyl phenyl phosphate is an organophosphate compound with the molecular formula C22H39O4P and a molecular weight of approximately 398.52 g/mol . It appears as a clear, viscous liquid at room temperature and is utilized across various industrial sectors due to its properties as a plasticizer and flame retardant.

Applications

- Plasticizer : this compound is commonly used as a plasticizer in polyvinyl chloride (PVC) and other polymers to enhance flexibility and durability. Phthalates are also a widely used group of plasticizers, but some have been restricted within the EU due to potential reproductive toxicity and endocrine-disrupting properties .

- Flame Retardant : It functions as a flame retardant. Studies indicate some of these compounds could cause adverse health effects such as carcinogenicity, neurotoxicity, allergy, and endocrine disruption .

Industry-Specific Applications

- Construction Industry : this compound plasticizers enhance the flexibility, durability, and workability of construction materials like concrete and PVC, contributing to the quality and longevity of construction projects. It is an indispensable component in manufacturing pipes, cables, flooring, and roofing materials .

The expansion of the construction industry, driven by urbanization, population growth, and infrastructure investments, has led to increased demand for DOPP . The global movement toward green and sustainable building practices has further intensified this demand . - Automotive Industry : It enhances the flexibility, durability, and workability of materials used in automotive components such as cables, hoses, seals, gaskets, and interior surfaces . The trend toward lightweight vehicles for better fuel efficiency has further increased the need for DOPP, as it enhances the performance of lightweight materials without compromising strength and durability .

Market Growth

The global this compound (DOPP) plasticizer market was valued at USD 1.18 billion in 2022 and is projected to grow robustly . This growth is supported by the increasing demand from the construction and automotive industries .

Potential Risks

化学反应分析

Hydrolysis Reactions

Dioctyl phenyl phosphate undergoes hydrolysis under acidic or basic conditions, yielding diesters and monoesters. For example:

-

Base-catalyzed hydrolysis :

Dioctyl phenyl phosphate+OH−→Monoester+Phenyl phosphate

This reaction produces phenyl phosphate monoester and phenyl phosphate derivatives . -

Acidic conditions :

The compound may hydrolyze to form shorter-chain esters or phosphoric acid, depending on pH and temperature .

| Reaction Type | Products | Environmental Impact |

|---|---|---|

| Base-catalyzed hydrolysis | Monoester, phenyl phosphate | Potential toxicity reduction |

| Acidic hydrolysis | Shorter-chain esters, phosphoric acid | Formation of less stable byproducts |

Oxidation Pathways

Oxidation of this compound can generate reactive intermediates:

-

Aerobic oxidation :

Dioctyl phenyl phosphate+O2→Oxidized diesters

This reaction may form oxidized derivatives, such as hydroxylated or carbonyl-containing compounds . -

Enzymatic oxidation :

Certain enzymes (e.g., liver carboxylesterases) may oxidize the compound, altering its bioavailability and toxicity .

Environmental Transformation Products

In indoor environments, this compound undergoes two-step transformations:

-

Oxidation : Forms derivatives like dihydroxyphenyl phosphate or carbonyl-containing species.

-

Hydrolysis : Produces monoesters (e.g., octyl phenyl phosphate) and inorganic phosphate .

| Transformation Product | Detection in Samples | Concentration Range |

|---|---|---|

| Octyl phenyl phosphate | House dust | 4.80–69.0 ng/g |

| Dihydroxyphenyl phosphate | PVC plastics | Variable |

| Phenyl phosphate monoester | Human blood | Trace levels |

Biological Interactions

This compound exhibits endocrine-disrupting properties, interfering with enzyme activity (e.g., carboxylesterases) and cellular signaling. Its hydrophobic octyl chains facilitate membrane interactions, potentially altering metabolic pathways .

Structural Reactivity

The molecular structure (SMILES: CCCCCCCCOP(=O)(OCCCCCCCC)OC1=CC=CC=C1 ) influences reactivity:

-

Phosphate group : Electronegative oxygen atoms make the ester bonds prone to nucleophilic attack.

-

Octyl chains : Contribute to hydrophobicity, stabilizing the molecule in non-polar environments but enhancing bioaccumulation risks.

Comparison with Analogous Compounds

| Compound | Molecular Weight | Hydrolysis Stability | Typical Products |

|---|---|---|---|

| Triphenyl phosphate | 326.3 g/mol | Higher | Phenyl phosphate |

| Di-n-butyl phenyl phosphate | 398.5 g/mol | Moderate | Monoesters |

| This compound | 398.5 g/mol | Lower | Dihydroxy derivatives |

This compound’s longer alkyl chains reduce volatility but increase persistence in environmental matrices compared to shorter-chain analogs .

属性

CAS 编号 |

6161-81-5 |

|---|---|

分子式 |

C22H39O4P |

分子量 |

398.5 g/mol |

IUPAC 名称 |

dioctyl phenyl phosphate |

InChI |

InChI=1S/C22H39O4P/c1-3-5-7-9-11-16-20-24-27(23,26-22-18-14-13-15-19-22)25-21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3 |

InChI 键 |

QHGRPTNUHWYCEN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOP(=O)(OCCCCCCCC)OC1=CC=CC=C1 |

规范 SMILES |

CCCCCCCCOP(=O)(OCCCCCCCC)OC1=CC=CC=C1 |

Key on ui other cas no. |

6161-81-5 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。